![molecular formula C15H13BrN2O B4690040 1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one, commonly known as BRPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the chalcone family, which is a class of organic compounds that exhibit a wide range of biological activities. In
Scientific Research Applications
BRPM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BRPM has also been found to have antibacterial and antifungal activity. In addition, BRPM has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of BRPM is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, BRPM has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. BRPM has also been found to activate the Nrf2 signaling pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BRPM has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BRPM has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, BRPM has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
BRPM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BRPM is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also some limitations to the use of BRPM in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain assays. In addition, the mechanism of action of BRPM is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on BRPM. One area of interest is the development of new synthetic methods for BRPM that are more efficient and environmentally friendly. Another area of research is the elucidation of the mechanism of action of BRPM, which could lead to the development of new drugs with improved efficacy and safety. Finally, further studies are needed to explore the potential applications of BRPM in various fields, including medicine, agriculture, and environmental science.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BRPM has been shown to exhibit a wide range of biological activities and has been studied for its potential use in various fields. Despite some limitations, BRPM has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of BRPM and to explore its potential applications in various fields.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-14-5-3-13(4-6-14)15(19)7-9-18-11-12-2-1-8-17-10-12/h1-10,18H,11H2/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJBOYKTBCYGEF-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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